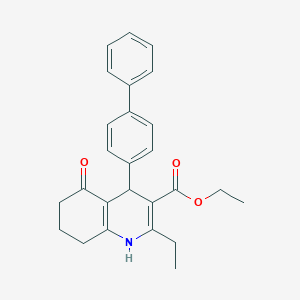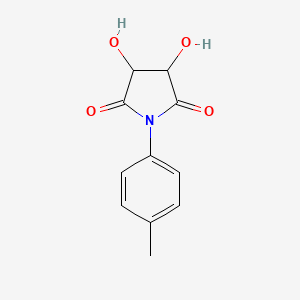![molecular formula C16H21FO5 B5146425 diethyl [3-(2-fluorophenoxy)propyl]malonate](/img/structure/B5146425.png)
diethyl [3-(2-fluorophenoxy)propyl]malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [3-(2-fluorophenoxy)propyl]malonate, also known as Flusilazole, is a fungicide that is widely used in agriculture to protect crops from fungal diseases. It belongs to the group of triazole fungicides and has a broad spectrum of activity against various fungal pathogens. In recent years, Flusilazole has gained significant attention from the scientific community due to its potential applications in biomedical research.
作用機序
Diethyl [3-(2-fluorophenoxy)propyl]malonate exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. This inhibition leads to the disruption of membrane integrity and the leakage of intracellular contents, ultimately resulting in fungal cell death. diethyl [3-(2-fluorophenoxy)propyl]malonate also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of ergosterol and other sterols in fungi.
Biochemical and Physiological Effects
diethyl [3-(2-fluorophenoxy)propyl]malonate has been shown to have a low toxicity profile in mammals. It is rapidly metabolized and eliminated from the body, with a half-life of approximately 3 hours. diethyl [3-(2-fluorophenoxy)propyl]malonate does not accumulate in tissues and does not have any significant adverse effects on the liver or other organs. However, long-term exposure to diethyl [3-(2-fluorophenoxy)propyl]malonate may lead to the development of resistance in fungal populations, which can limit its effectiveness as a fungicide.
実験室実験の利点と制限
Diethyl [3-(2-fluorophenoxy)propyl]malonate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers with limited budgets. diethyl [3-(2-fluorophenoxy)propyl]malonate has also been shown to have a high degree of selectivity for fungal cells, making it a useful tool for studying fungal biology and pathogenesis. However, diethyl [3-(2-fluorophenoxy)propyl]malonate has some limitations, including its potential for inducing the development of resistance in fungal populations and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on diethyl [3-(2-fluorophenoxy)propyl]malonate. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce the risk of resistance. Another area of interest is the investigation of diethyl [3-(2-fluorophenoxy)propyl]malonate's potential as a therapeutic agent for the treatment of fungal infections in humans. Additionally, further studies are needed to elucidate the molecular mechanisms of diethyl [3-(2-fluorophenoxy)propyl]malonate's antifungal and anticancer activities, which could lead to the development of new drugs with improved efficacy and safety profiles.
合成法
The synthesis of diethyl [3-(2-fluorophenoxy)propyl]malonate involves the reaction of diethyl malonate with 2-fluorophenol and 3-chloropropylamine. The reaction proceeds in the presence of a base and a catalyst, resulting in the formation of the desired product. The purity of diethyl [3-(2-fluorophenoxy)propyl]malonate can be improved by recrystallization or column chromatography.
科学的研究の応用
Diethyl [3-(2-fluorophenoxy)propyl]malonate has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. diethyl [3-(2-fluorophenoxy)propyl]malonate acts by inhibiting the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and carcinogens. This inhibition leads to the accumulation of toxic intermediates, which can induce apoptosis in cancer cells.
特性
IUPAC Name |
diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO5/c1-3-20-15(18)12(16(19)21-4-2)8-7-11-22-14-10-6-5-9-13(14)17/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOIGWCQTFEKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=CC=C1F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-naphthyl)-5-[3-(4-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146345.png)
![3-chloro-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5146352.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5146361.png)
![1-(2-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146372.png)
![N-(2,5-dimethylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5146381.png)
![1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5146385.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146391.png)
![8-methyl-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5146397.png)

![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5146404.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B5146410.png)

![10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5146427.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2,3,3-triphenylpropanoate](/img/structure/B5146442.png)